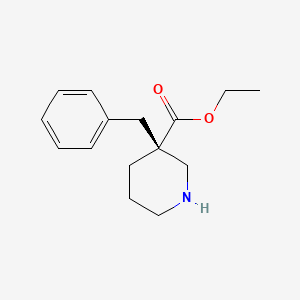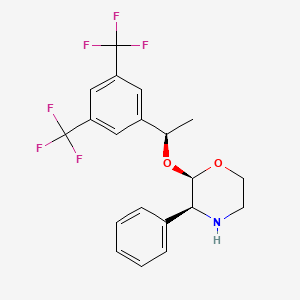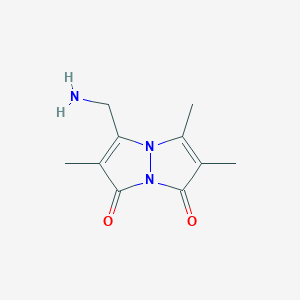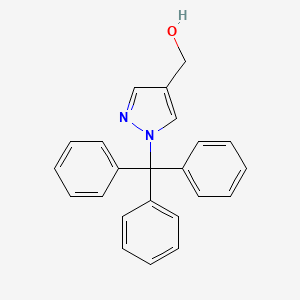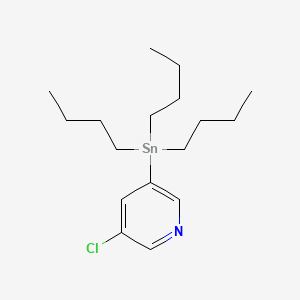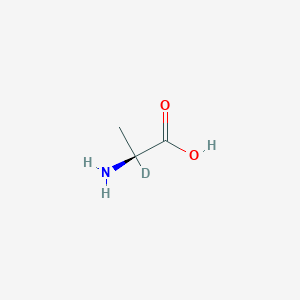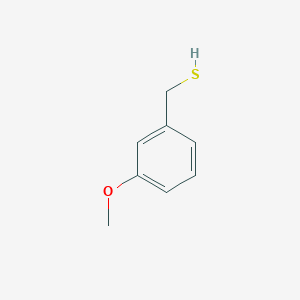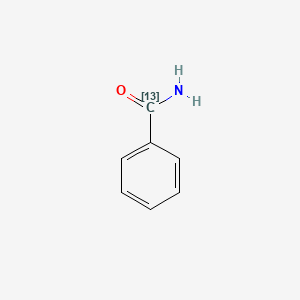
苯甲酰胺-羰基-13C
概述
描述
Benzamide-carbonyl-13C, also known as Benzamide-α-13C, is a chemical compound with the linear formula C6H513CONH2 . It has a molecular weight of 122.13 .
Synthesis Analysis
Benzamide compounds can be synthesized from a primary precursor of methyl gallate . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The optimized structures of benzamide-based branched structures at the B3LYP/6-311G (d) level revealed that the aliphatic chains in the most stable forms are oriented in the least strained arrangement with the (–benzene–O–CH 2 −) linkage adopting the phenol-like configuration . Atomic charge analysis revealed that these benzamide structures possess potential electrophilic and nucleophilic sites within their structural backbone .
Chemical Reactions Analysis
In 13C NMR spectroscopy, the carbons being equivalent or nonequivalent is determined based on the same principles we discussed for proton NMR . The carbonyl group of the benzamide absorbs strongly in the infrared spectrum at 1640 cm −1 .
Physical And Chemical Properties Analysis
Benzamide-carbonyl-13C has a melting point of 125-128°C and a flashing point of 180°C . It has a molecular weight of 122.15 .
科学研究应用
合成和放射化学
- 苯甲酰胺-羰基-13C 用于合成生物活性化合物,如在使用 [11C]一氧化碳的 [羰基-11C]酰胺和酰肼的钯介导合成中,合成了烟酰胺和苯甲酰胺等化合物 (卡里米和朗斯特罗姆,2002 年)。另一项研究涉及钯介导的 11C 标记酰胺的合成,其中苯甲酰胺-羰基-13C 用于标记 (基尔伯格和朗斯特罗姆,1999 年)。
核磁共振光谱和化学分析
- 苯甲酰胺衍生物的异核 13C、15N 和 17O NMR 交叉相关提供了对羰基碳取代基相互作用机制的见解,对理解苯甲酰胺化合物的电子结构和反应性具有重要意义 (罗莎,1997 年)。对位取代的 N,N-二甲基苯甲酰胺的碳-13 核磁共振光谱提供了取代基的电子效应及其对化学位移的影响的信息,展示了苯甲酰胺衍生物在化学分析中的多功能作用 (琼斯和威尔金斯,1978 年)。
催化应用
- 苯甲酰胺-羰基-13C 与催化过程有关,例如苯甲酰胺中 C(sp2)-H 键的钴催化羰基化,其中它是形成复杂有机化合物中的关键成分 (倪、李、范和张,2016 年)。苯甲酰胺中芳基 C-H 键在 CO2 中的钯催化羰基化,其中可以使用苯甲酰胺-羰基-13C,突出了其在可持续和区域选择性有机合成中的作用 (宋等人,2018 年)。
结构分析
- 肽和蛋白质中羰基碳化学位移的研究,特别是在氢键的背景下,揭示了苯甲酰胺衍生物(如苯甲酰胺-羰基-13C)在探测生化系统中的分子结构和相互作用方面的重要性 (迪奥斯和奥尔德菲尔德,1994 年)。
安全和危害
属性
IUPAC Name |
benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDAEFPNCMNJSK-CDYZYAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13C](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479997 | |
| Record name | Benzamide-|A-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide-carbonyl-13C | |
CAS RN |
88058-12-2 | |
| Record name | Benzamide-|A-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88058-12-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

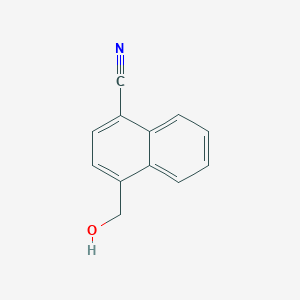
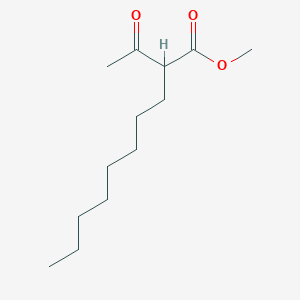
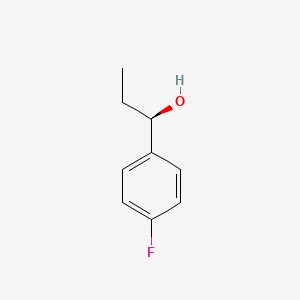
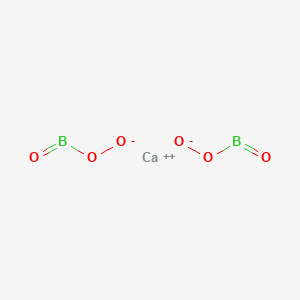
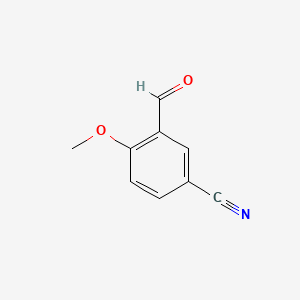
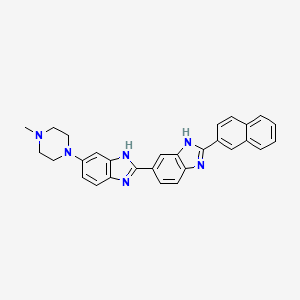
![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1600622.png)
